Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate
Description
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate (CAS 93760-43-1) is an ester derivative featuring a methyl propanoate backbone substituted with a 2-(4-methoxyphenyl)ethylamino group and a methyl branch. Its molecular formula is C₁₆H₂₃NO₃, with a molecular weight of 293.4 g/mol . The compound is structurally characterized by a methoxy group on the phenyl ring and an ethylamino linker, which may influence its solubility, stability, and biological interactions. It is commonly utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of β-amino acid derivatives or adrenergic receptor ligands .
Properties
IUPAC Name |
methyl 3-[2-(4-methoxyphenyl)ethylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(14(16)18-3)10-15-9-8-12-4-6-13(17-2)7-5-12/h4-7,11,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJICAECPQZFQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=C(C=C1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate typically involves the reaction of 4-methoxyphenylacetic acid with 2-amino-2-methylpropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves esterification with methanol to yield the methyl ester derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol or the amino group into a primary amine.
Substitution: The aromatic methoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics make it a valuable precursor for developing drugs with potential anticancer and antimicrobial properties. The compound's ability to inhibit specific enzymes involved in cancer proliferation positions it as a candidate for further therapeutic exploration.
Organic Synthesis
This compound is utilized as a building block in organic synthesis. It can participate in various chemical reactions, including:
- Nucleophilic Substitution : The amino group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
- Reduction and Oxidation Reactions : It can undergo reduction to form amines or alcohols, and oxidation to yield carboxylic acids or ketones.
Biological Studies
Research indicates that derivatives of this compound exhibit significant biological activity. It has been studied for its potential to act as a histone deacetylase inhibitor (HDACI), which alters gene expression by modifying chromatin structure, crucial in cancer therapy. Additionally, it shows promise in antiviral applications against hepatitis B virus (HBV).
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Biological Activity | Unique Features |
|---|---|---|---|
| Methyl 3-{[2-(4-chlorophenyl)ethyl]amino}-2-methylpropanoate | Chlorine substitution | Anticancer activity | Enhanced lipophilicity |
| Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate | Fluorine substitution | HDAC inhibition potential | Altered electronic properties |
| Methyl 3-{[2-(4-bromophenyl)ethyl]amino}-2-methylpropanoate | Bromine substitution | Similar HDAC inhibition potential | Steric effects due to larger size |
Antiproliferative Activity
A study synthesized derivatives based on this compound and evaluated their antiproliferative effects on various cancer cell lines. Results indicated that structural modifications could significantly enhance potency against specific cancer types.
Mechanistic Studies
Investigations revealed that these compounds effectively inhibit histone deacetylases, leading to altered gene expression profiles associated with cancer growth and proliferation.
In Vivo Efficacy
Preclinical studies demonstrated that certain derivatives exhibited promising results in vivo, indicating their potential for further development as therapeutic agents against cancer and viral infections.
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules. The exact mechanism depends on the specific application and the biological context in which it is used. Detailed studies are required to elucidate the precise molecular interactions and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
2.1.1 Methyl 2-(4-Methoxyphenyl)-2-methylpropanoate (CAS 6274-50-6)
- Structure: Lacks the ethylamino substituent but retains the 4-methoxyphenyl and methyl groups on the propanoate backbone.
- Properties: Reduced polarity due to the absence of the amino group, leading to lower water solubility compared to the target compound.
2.1.2 tert-Butyl 3-{[2-(4-Methoxyphenyl)ethyl]amino}-2-methylpropanoate (CAS 1221346-52-6)
- Structure : Substitutes the methyl ester with a tert-butyl ester.
- Properties : Increased steric bulk enhances lipophilicity and metabolic stability. The tert-butyl group slows ester hydrolysis, making it more suitable for prodrug designs .
- Molecular Weight : 293.4 g/mol (identical to the target compound but with different pharmacokinetic behavior) .
2.1.3 Ethyl 3-(4-Hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate (CAS 3249-01-2)
- Structure: Features a hydroxylphenyl group and a carbamate-protected aminoacetyl side chain.
- Properties: Higher polarity due to the hydroxyl group, improving aqueous solubility but reducing membrane permeability.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS No. | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) |
|---|---|---|---|---|
| Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate | 93760-43-1 | 293.4 | Methyl ester, ethylamino, methoxyphenyl | Low in water, high in DMSO |
| Methyl 2-(4-methoxyphenyl)-2-methylpropanoate | 6274-50-6 | 208.3 | Methyl ester, methoxyphenyl | Moderate in ethanol |
| tert-Butyl analog | 1221346-52-6 | 293.4 | tert-Butyl ester, ethylamino | High in lipids |
| Ethyl 3-(4-hydroxyphenyl)propanoate | 3249-01-2 | 400.4 | Hydroxyphenyl, carbamate | High in aqueous buffers |
Biological Activity
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}-2-methylpropanoate is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is a derivative of amino acid esters and is believed to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C13H19NO3
- Molecular Weight : 235.30 g/mol
- IUPAC Name : this compound
The compound features an ester functional group, which is known to influence its solubility and reactivity. The presence of the methoxyphenyl group is significant as it may enhance the lipophilicity of the molecule, potentially affecting its pharmacokinetics.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter release, particularly in the central nervous system (CNS). It is hypothesized that the compound could influence pathways related to mood regulation and cognitive functions.
Pharmacological Studies
Recent research has indicated several potential pharmacological effects:
- Antidepressant-like Effects : In animal models, compounds with similar structures have shown promise in alleviating symptoms of depression, likely through serotonin and norepinephrine reuptake inhibition.
- Neuroprotective Properties : Some studies suggest that this compound may exhibit neuroprotective effects against oxidative stress, which is crucial in preventing neurodegenerative diseases.
Case Studies and Research Findings
- Study on Neurotransmission :
- Oxidative Stress Reduction :
- Behavioral Assessments :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antidepressant-like, Neuroprotective |
| Tris(2-dimethylaminoethyl)amine | Structure | Neurotransmitter modulator |
| Ethyl 2-((4-methoxybenzyl)amino)-2-methylpropanoate | Structure | Antidepressant properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
